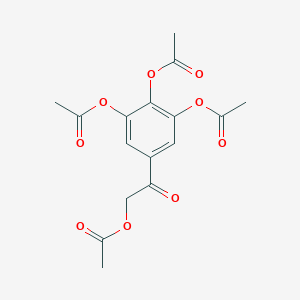

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

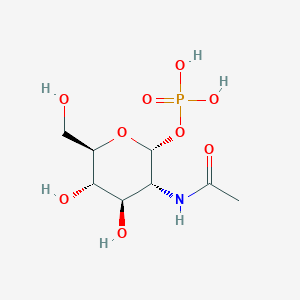

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate, also known as Triacetin, is a colorless, odorless, and tasteless liquid that is commonly used as a food additive, a solvent, and a plasticizer. It is a triester of glycerol and acetic acid, with the molecular formula C9H14O6. Triacetin is widely used in the pharmaceutical industry as a carrier for drugs, as well as in the production of perfumes, cosmetics, and other consumer goods. In

Mecanismo De Acción

The mechanism of action of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate is not fully understood, but it is believed to act as a plasticizer and a lubricant in various applications. In drug delivery systems, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate enhances the solubility of drugs and improves their absorption by the body. In biochemical assays, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate acts as a solvent for lipophilic compounds and facilitates their interaction with other molecules.

Efectos Bioquímicos Y Fisiológicos

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have minimal toxicity and is generally considered safe for use in food and pharmaceutical applications. It is metabolized in the body through hydrolysis to glycerol and acetic acid, which are then further metabolized through normal metabolic pathways. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have no significant effects on blood glucose levels, blood pressure, or heart rate in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has several advantages as a solvent and carrier for drugs. It is a non-toxic and non-irritating compound that is widely available and relatively inexpensive. It has good solubility for a wide range of drugs and lipophilic compounds, making it a versatile tool in drug delivery systems and biochemical assays. However, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has some limitations as well. It has a relatively low boiling point and can evaporate quickly, making it difficult to use in certain applications. It also has limited solubility for hydrophilic compounds, which may limit its usefulness in some assays.

Direcciones Futuras

There are several potential future directions for research on 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate. One area of interest is the development of new drug delivery systems that use 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate as a carrier. This could include the development of new formulations for poorly soluble drugs or the use of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate in combination with other compounds to enhance drug delivery. Another potential area of research is the use of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate in the production of biodegradable plastics and other sustainable materials. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have potential as a plasticizer for biodegradable polymers, which could have important applications in reducing plastic waste. Finally, further research could be done on the mechanism of action of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate and its effects on the body, particularly in relation to its use as a carrier for drugs.

Métodos De Síntesis

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate can be synthesized through the esterification of glycerol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate and acetic acid as by-products. The yield of the reaction can be improved by using excess acetic anhydride and removing the by-products through distillation.

Aplicaciones Científicas De Investigación

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been widely used in scientific research as a carrier for drugs and as a solvent for various biochemical assays. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug delivery systems. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has also been used as a solvent for lipophilic compounds in various biochemical assays, such as the measurement of lipase activity.

Propiedades

Número CAS |

85117-87-9 |

|---|---|

Nombre del producto |

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate |

Fórmula molecular |

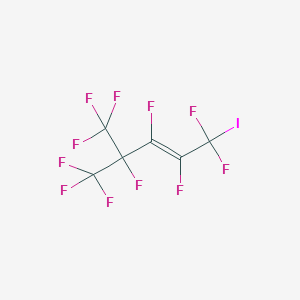

C16H16O9 |

Peso molecular |

352.29 g/mol |

Nombre IUPAC |

[2-oxo-2-(3,4,5-triacetyloxyphenyl)ethyl] acetate |

InChI |

InChI=1S/C16H16O9/c1-8(17)22-7-13(21)12-5-14(23-9(2)18)16(25-11(4)20)15(6-12)24-10(3)19/h5-6H,7H2,1-4H3 |

Clave InChI |

YBPOUYKRSJRDEC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |

Otros números CAS |

85117-87-9 |

Sinónimos |

5-(2-acetoxyacetyl)benzene-1,2,3-triyl triacetate; 2-(Acetyloxy)-1-[3,4,5-tris(acetyloxy)phenyl]ethanone; Ethanone, 2-(acetyloxy)-1-[3,4,5-tris(acetyloxy)phenyl]- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)